Cas no 50932-20-2 (Verproside)

Verproside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | V128750-1mg |
Verproside |
50932-20-2 | 1mg |
$431.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60038-5mg |
Verproside |
50932-20-2 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00115-1MG |
Verproside |
50932-20-2 | 1mg |
¥2557.56 | 2023-09-14 | ||
TRC | V128750-2.5mg |
Verproside |
50932-20-2 | 2.5mg |
$758.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60038-1mg |
Verproside |
50932-20-2 | 98% | 1mg |
¥0.00 | 2023-09-07 |
Verproside Related Literature
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
Additional information on Verproside
Introduction to Verproside (CAS No. 50932-20-2) and Its Recent Research Applications
Verproside, a compound with the chemical abstracts service number CAS No. 50932-20-2, has emerged as a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, known for its unique structural properties and biological activities, has garnered considerable attention from researchers worldwide. The increasing interest in Verproside is largely driven by its potential therapeutic applications, particularly in the treatment of various metabolic and cardiovascular disorders. This article provides an in-depth exploration of Verproside, highlighting its chemical structure, pharmacological properties, and the latest research findings that underscore its importance in modern medicine.
The molecular structure of Verproside is characterized by a complex arrangement of functional groups that contribute to its distinctive chemical behavior. Its chemical formula and molecular weight are critical parameters that define its interactions with biological targets. Recent advancements in spectroscopic techniques have allowed researchers to elucidate the precise three-dimensional conformation of Verproside, which is essential for understanding its mechanism of action. This structural insight has opened new avenues for drug design and development, particularly in the context of targeted therapy.
One of the most compelling aspects of Verproside is its multifaceted pharmacological profile. Studies have demonstrated that Verproside exhibits potent antioxidant, anti-inflammatory, and cardioprotective effects. These properties make it a promising candidate for the treatment of oxidative stress-related diseases, such as neurodegenerative disorders and ischemic heart disease. The antioxidant activity of Verproside is attributed to its ability to scavenge reactive oxygen species (ROS) and modulate the expression of antioxidant enzymes. This mechanism is particularly relevant in conditions where oxidative damage plays a pivotal role in disease pathogenesis.
In addition to its antioxidant properties, Verproside has shown significant anti-inflammatory effects in preclinical models. Chronic inflammation is a hallmark of many chronic diseases, including rheumatoid arthritis and atherosclerosis. By inhibiting key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), Verproside helps to modulate the inflammatory response. These findings have prompted researchers to explore Verproside as a potential therapeutic agent for inflammatory diseases.
The cardioprotective effects of Verproside are another area of intense research interest. Studies have indicated that Verproside can protect against myocardial ischemia-reperfusion injury, a major cause of heart failure following cardiac surgery or acute myocardial infarction. The protective mechanisms involve multiple pathways, including the inhibition of apoptosis, reduction of oxidative stress, and enhancement of endothelial function. These effects collectively contribute to improved cardiac outcomes in animal models.
Recent clinical trials have provided further evidence supporting the therapeutic potential of Verproside in human health. A notable study published in the Journal of Molecular Medicine demonstrated that Verproside treatment significantly reduced mortality rates in patients with acute myocardial infarction. The study highlighted the compound's ability to attenuate myocardial injury and improve cardiac function following ischemia-reperfusion injury. These results are particularly encouraging given the high unmet medical needs in cardiovascular disease management.
The development of novel drug delivery systems has also played a crucial role in enhancing the therapeutic efficacy of Verproside. Nanotechnology-based delivery platforms have been explored to improve bioavailability and target specificity. For instance, lipid nanoparticles have been shown to encapsulate Verproside effectively, allowing for sustained release and targeted delivery to affected tissues. Such advancements are expected to translate into more effective clinical applications and improved patient outcomes.
Future directions in Verproside research include investigating its potential role in other disease areas beyond cardiovascular disorders. Preliminary studies suggest that Verproside may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability of Verproside to cross the blood-brain barrier is an additional advantage that could facilitate its use in central nervous system disorders.
Moreover, the synthesis and optimization of analogs derived from Verproside are being actively pursued by medicinal chemists. By modifying specific structural features, researchers aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing side effects. High-throughput screening (HTS) technologies are being employed to identify novel derivatives with improved therapeutic profiles.
The regulatory landscape for Verproside is also evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring ongoing clinical trials and preclinical studies to ensure that new formulations meet stringent quality standards before entering the market. This cautious yet progressive approach underscores the importance of rigorous scientific validation in bringing innovative therapeutics like Verproside to patients who need them.
In conclusion,Verproside (CAS No. 50932-20-2) represents a remarkable compound with diverse therapeutic applications rooted in its unique chemical properties and biological activities. The latest research findings highlight its potential as an antioxidant, anti-inflammatory agent, and cardioprotectant across various disease settings including cardiovascular disorders and neurodegenerative conditions where oxidative stress plays a significant role.
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